molecular formula C21H19ClN6O2S2 B14034483 Imidazo[2,1-b]thiazole-5-carboxamide, N-[[(2S)-1-[[2-amino-5-(3-methylphenyl)-4-thiazolyl]carbonyl]-2-azetidinyl]methyl]-6-chloro-

Imidazo[2,1-b]thiazole-5-carboxamide, N-[[(2S)-1-[[2-amino-5-(3-methylphenyl)-4-thiazolyl]carbonyl]-2-azetidinyl]methyl]-6-chloro-

Cat. No.: B14034483
M. Wt: 487.0 g/mol
InChI Key: UPXYLINNYITONY-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[2,1-b]thiazole-5-carboxamide, N-[[(2S)-1-[[2-amino-5-(3-methylphenyl)-4-thiazolyl]carbonyl]-2-azetidinyl]methyl]-6-chloro- is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imidazo[2,1-b]thiazole-5-carboxamide derivatives typically involves multi-step organic reactions. The starting materials often include substituted thiazoles and azetidines, which undergo various coupling reactions, cyclizations, and functional group modifications. Common reagents used in these reactions include:

    Coupling agents: EDC, DCC

    Cyclization agents: Base catalysts like NaOH or KOH

    Protecting groups: Boc, Fmoc

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and reaction time. Scale-up processes may also involve continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

Imidazo[2,1-b]thiazole-5-carboxamide derivatives can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like KMnO4 or H2O2

    Reduction: Using reducing agents like NaBH4 or LiAlH4

    Substitution: Nucleophilic or electrophilic substitution reactions

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium

    Reduction: NaBH4 in methanol or ethanol

    Substitution: Halogenation using NBS or electrophilic aromatic substitution using AlCl3

Major Products

The major products formed from these reactions depend on the specific substituents and reaction conditions. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As intermediates in organic synthesis

    Biology: As probes for studying biological pathways

    Medicine: As potential therapeutic agents for diseases like cancer, infections, and inflammation

    Industry: As components in materials science and catalysis

Mechanism of Action

The mechanism of action of Imidazo[2,1-b]thiazole-5-carboxamide derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, binding to kinases or proteases can inhibit their activity, affecting cell signaling and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • Imidazo[1,2-a]pyridines
  • Thiazolo[3,2-b]pyridines
  • Benzimidazoles

Uniqueness

Imidazo[2,1-b]thiazole-5-carboxamide derivatives are unique due to their specific structural features, which confer distinct biological activities and chemical reactivity. The presence of both imidazole and thiazole rings in the same molecule allows for diverse interactions with biological targets, making them versatile compounds in medicinal chemistry.

Properties

Molecular Formula

C21H19ClN6O2S2

Molecular Weight

487.0 g/mol

IUPAC Name

N-[[(2S)-1-[2-amino-5-(3-methylphenyl)-1,3-thiazole-4-carbonyl]azetidin-2-yl]methyl]-6-chloroimidazo[2,1-b][1,3]thiazole-5-carboxamide

InChI

InChI=1S/C21H19ClN6O2S2/c1-11-3-2-4-12(9-11)16-14(25-20(23)32-16)19(30)27-6-5-13(27)10-24-18(29)15-17(22)26-21-28(15)7-8-31-21/h2-4,7-9,13H,5-6,10H2,1H3,(H2,23,25)(H,24,29)/t13-/m0/s1

InChI Key

UPXYLINNYITONY-ZDUSSCGKSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C2=C(N=C(S2)N)C(=O)N3CC[C@H]3CNC(=O)C4=C(N=C5N4C=CS5)Cl

Canonical SMILES

CC1=CC(=CC=C1)C2=C(N=C(S2)N)C(=O)N3CCC3CNC(=O)C4=C(N=C5N4C=CS5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.